6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate
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Overview
Description
The compound “6-({[3,4-dihydroxy-6-(hydroxymethyl)-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}methyl)-3,4,5-trihydroxyoxan-2-yl (4aS,6aS,6bR,12aR)-10-({4,5-dihydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,12b,13,14b-tetradecahydropicene-4a-carboxylate” is a complex organic molecule with multiple hydroxyl groups and glycosidic linkages. This compound is characterized by its intricate structure, which includes several sugar moieties and a tetradecahydropicene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the tetradecahydropicene core. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities during the glycosylation steps. The glycosylation reactions are often carried out using glycosyl donors and acceptors in the presence of catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis techniques and large-scale reactors. The purification of the final product can be achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can regenerate the hydroxyl groups.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its glycosidic linkages make it of interest in the study of carbohydrate chemistry and glycobiology.
Medicine: The compound’s potential biological activity makes it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and glycosidic linkages allow it to interact with enzymes and receptors in biological systems. The tetradecahydropicene core may also play a role in its biological activity by interacting with hydrophobic regions of proteins and cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 6-((E)-{[4-(ethoxycarbonyl)phenyl]hydrazono}methyl)-2,3-dimethoxybenzoic acid
- 3,6-diformylcatechol
- Methyl-3,6-dideoxychloroacetamido-α-D-mannopyranoside
Uniqueness
The uniqueness of the compound lies in its complex structure, which includes multiple hydroxyl groups, glycosidic linkages, and a tetradecahydropicene core. This combination of features makes it distinct from other similar compounds and gives it unique chemical and biological properties.
Properties
Molecular Formula |
C59H96O25 |
---|---|
Molecular Weight |
1205.4 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,12aR)-10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O25/c1-24-34(62)38(66)42(70)49(77-24)82-46-29(21-60)79-48(45(73)41(46)69)76-23-30-37(65)40(68)44(72)51(80-30)84-53(74)59-18-16-54(3,4)20-27(59)26-10-11-32-56(7)14-13-33(55(5,6)31(56)12-15-58(32,9)57(26,8)17-19-59)81-52-47(36(64)28(61)22-75-52)83-50-43(71)39(67)35(63)25(2)78-50/h10,24-25,27-52,60-73H,11-23H2,1-9H3/t24?,25?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,56-,57+,58+,59-/m0/s1 |
InChI Key |
NVSLBOBPSCMMSO-IZDIXECGSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)[C@@]45CC[C@@]6(C(=CCC7[C@]6(CCC8[C@@]7(CCC(C8(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C)C4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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